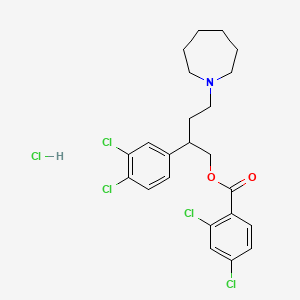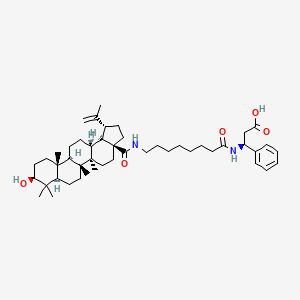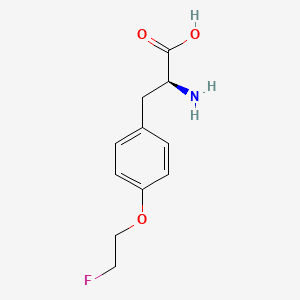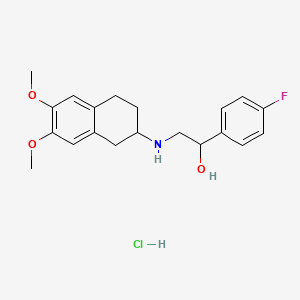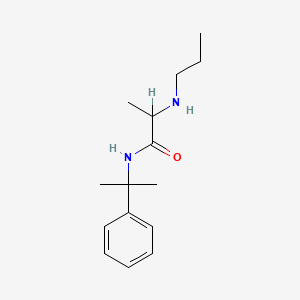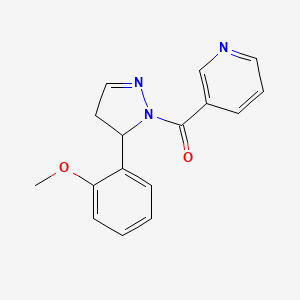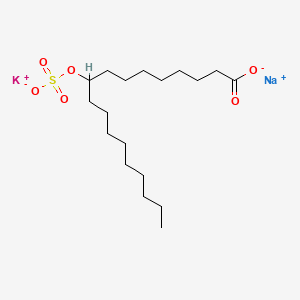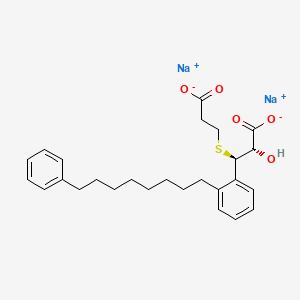
Pobilukast disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pobilukast disodium is a selective cysteinyl leukotriene receptor antagonist. It is primarily known for its role in blocking the effects of leukotriene D4, a molecule involved in inflammatory responses. This compound has been studied for its potential therapeutic applications, particularly in the treatment of asthma and other inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pobilukast disodium involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the reaction of a phenylacetic acid derivative with a thiol compound under basic conditions to form a thioether linkage.
Introduction of functional groups: Various functional groups are introduced through reactions such as esterification, hydrolysis, and reduction.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the disodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pobilukast disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying leukotriene receptor antagonists and their interactions.
Biology: The compound is used to investigate the role of leukotrienes in inflammatory responses and immune system regulation.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
Pobilukast disodium exerts its effects by selectively binding to cysteinyl leukotriene receptors, particularly leukotriene D4 receptors. This binding inhibits the action of leukotriene D4, a molecule that plays a key role in mediating inflammatory responses. By blocking this interaction, this compound reduces inflammation, bronchoconstriction, and other symptoms associated with leukotriene activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Similar to Montelukast, it is used to manage asthma symptoms.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Uniqueness of Pobilukast Disodium
This compound is unique in its specific binding affinity and selectivity for leukotriene D4 receptors. This specificity may offer advantages in terms of efficacy and safety compared to other leukotriene receptor antagonists. Additionally, its distinct chemical structure provides a different pharmacokinetic and pharmacodynamic profile, which can be beneficial in certain therapeutic contexts .
Propriétés
Numéro CAS |
107023-42-7 |
|---|---|
Formule moléculaire |
C26H32Na2O5S |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
disodium;(2S,3R)-3-(2-carboxylatoethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoate |
InChI |
InChI=1S/C26H34O5S.2Na/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20;;/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31);;/q;2*+1/p-2/t24-,25-;;/m1../s1 |
Clé InChI |
OZPHBYXRDOEADX-LBDKHHEASA-L |
SMILES isomérique |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)[O-])O)SCCC(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)[O-])O)SCCC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
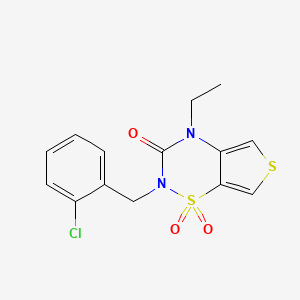
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
